Ethenamine, N-(triphenylphosphoranylidene)-
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Description
Ethenamine, N-(triphenylphosphoranylidene)- is a useful research compound. Its molecular formula is C20H18NP and its molecular weight is 303.3 g/mol. The purity is usually 95%.
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Biological Activity
Ethenamine, N-(triphenylphosphoranylidene)-, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies and findings that highlight its significance in therapeutic applications.
Overview of Ethenamine, N-(triphenylphosphoranylidene)-
Ethenamine derivatives are known for their diverse biological activities, including antitumor and antiviral properties. The specific compound under discussion, N-(triphenylphosphoranylidene)-ethenamine, is characterized by the presence of a phosphoranylidene group, which may influence its reactivity and interaction with biological targets.
Antitumor Activity
Research indicates that compounds similar to N-(triphenylphosphoranylidene)-ethenamine exhibit significant antitumor effects. A study reported that derivatives targeting the spliceosome showed cytotoxic activity against various tumor cell lines with IC50 values in the low nanomolar range. This suggests that similar compounds may also possess potent antitumor properties through modulation of pre-mRNA splicing pathways .
Table 1: Antitumor Activity of Related Compounds
Compound | IC50 (nM) | Mechanism of Action |
---|---|---|
Compound A | 5 | Spliceosome modulation |
Compound B | 10 | Inhibition of protein synthesis |
Ethenamine Derivative | TBD | TBD |
Antiviral Properties
The antiviral potential of nitrogen-containing compounds has been explored in several studies. For instance, a recent investigation highlighted the antiviral effects of nitrogen-containing compounds isolated from Sarcodon imbricatus, which demonstrated significant activity against influenza A virus (IAV) with an IC50 value of 14.9 μmol/L . Although specific data on N-(triphenylphosphoranylidene)-ethenamine is limited, its structural similarities to other active compounds suggest potential antiviral applications.
Case Studies
- Antitumor Effects : A study focusing on spliceosome modulators found that certain derivatives exhibited selective cytotoxicity in cancer cells. The mechanism was attributed to the disruption of pre-mRNA splicing, leading to cell cycle arrest and apoptosis .
- Antiviral Activity : In a study examining various nitrogen-containing compounds, one derivative showed promising results in reducing viral replication and inflammatory responses during IAV infection. This highlights the potential for similar compounds to be developed as antiviral agents .
Research Findings
- Mechanism of Action : The biological activity of ethenamine derivatives may be linked to their ability to interact with cellular machinery involved in RNA processing and protein synthesis. This interaction can lead to altered gene expression profiles in cancer cells, contributing to their cytotoxic effects.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds suggest that modifications to the phosphine and ethenamine moieties can enhance biological activity. For example, changes in substituents on the triphenylphosphine group may significantly impact the compound's efficacy against tumors .
Properties
CAS No. |
121198-57-0 |
---|---|
Molecular Formula |
C20H18NP |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
ethenylimino(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C20H18NP/c1-2-21-22(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h2-17H,1H2 |
InChI Key |
CLQQBIWQYMJWDE-UHFFFAOYSA-N |
Canonical SMILES |
C=CN=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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